Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-benzyl-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-BENZYL-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-BENZYL-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes The oxazole ring can be formed through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-BENZYL-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-BENZYL-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-BENZYL-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-BENZYL-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of a benzodioxole moiety, an oxazole ring, and a phosphonate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21N2O6P |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-benzyl-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H21N2O6P/c1-24-29(23,25-2)20-19(28-18(22-20)11-14-6-4-3-5-7-14)21-12-15-8-9-16-17(10-15)27-13-26-16/h3-10,21H,11-13H2,1-2H3 |
InChI Key |
XHBCBUNLWOUMKW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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